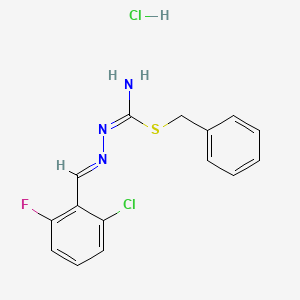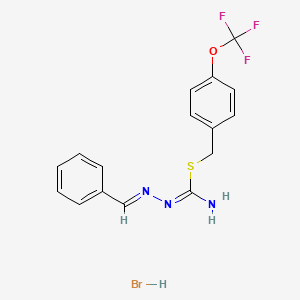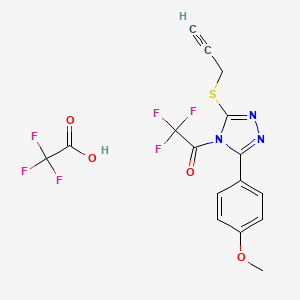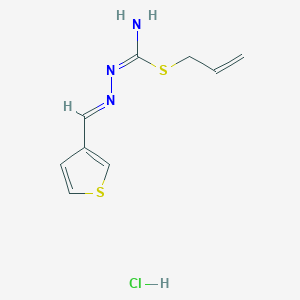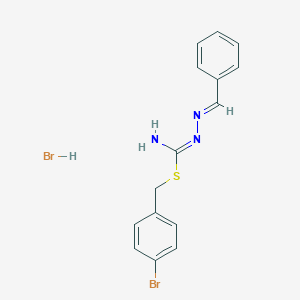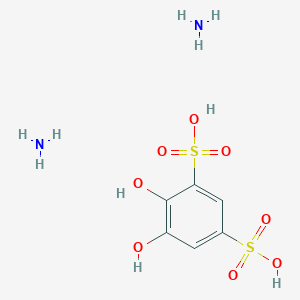
azane;4,5-dihydroxybenzene-1,3-disulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azane;4,5-dihydroxybenzene-1,3-disulfonic acid is a sulfonic acid derivative known for its antioxidant properties. It is structurally similar to vitamin E and is used in various scientific and industrial applications . This compound is also referred to as 4,5-dihydroxy-1,3-benzenedisulfonic acid and is known for its ability to scavenge superoxide anions, making it valuable in biological research .
准备方法
Synthetic Routes and Reaction Conditions
4,5-dihydroxybenzene-1,3-disulfonic acid can be synthesized through the sulfonation of pyrocatechol with oleum or by alkali fusion of 2-hydroxy-1,3,5-benzenetrisulfonic acid . The process involves introducing the tetrasodium salt of phenoltrisulfonic acid into sodium hydroxide at around 20°C. The temperature is then gradually raised to 160°C, and the reaction mixture is diluted with water and acidified with sulfuric acid. Sulfur dioxide is driven off, and the resulting solution is filtered to remove precipitated sodium sulfate .
Industrial Production Methods
Industrial production of 4,5-dihydroxybenzene-1,3-disulfonic acid follows similar synthetic routes but on a larger scale. The process ensures high purity and yield, making the compound suitable for various applications in research and industry .
化学反应分析
Types of Reactions
4,5-dihydroxybenzene-1,3-disulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4,5-dihydroxybenzene-1,3-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a colorimetric reagent for detecting metals like iron, manganese, titanium, and molybdenum.
Medicine: Investigated for its anti-inflammatory properties and potential use in treating bowel diseases.
Industry: Used as a complexing agent and in the preparation of various chemical compounds.
作用机制
The mechanism of action of 4,5-dihydroxybenzene-1,3-disulfonic acid involves its antioxidant properties. It scavenges superoxide anions, reducing oxidative stress in biological systems. The compound interacts with reactive oxygen species, neutralizing them and preventing cellular damage . This activity is crucial in studying oxidative stress-related diseases and developing therapeutic interventions .
相似化合物的比较
Similar Compounds
- 3,4-dihydroxybenzenesulfonic acid
- 3,5-pyrocatecholdisulfonic acid
- 2-hydroxy-1,3,5-benzenetrisulfonic acid
Uniqueness
4,5-dihydroxybenzene-1,3-disulfonic acid stands out due to its dual hydroxyl groups and disulfonic acid moieties, which confer unique antioxidant properties. Its ability to form stable complexes with metals and its effectiveness as a superoxide anion scavenger make it particularly valuable in both research and industrial applications .
属性
IUPAC Name |
azane;4,5-dihydroxybenzene-1,3-disulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O8S2.2H3N/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);2*1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHVTKBSFOFYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)S(=O)(=O)O)S(=O)(=O)O.N.N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
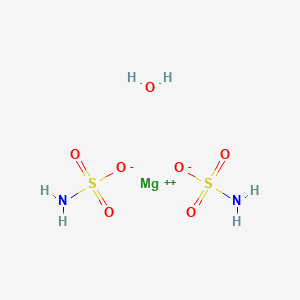
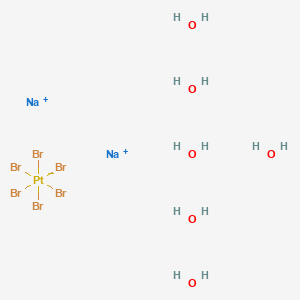
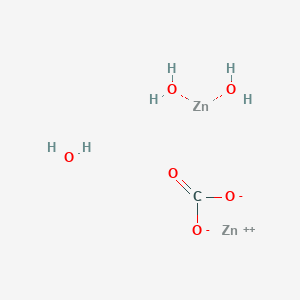
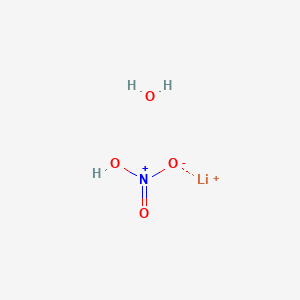
![Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98%](/img/structure/B6313759.png)
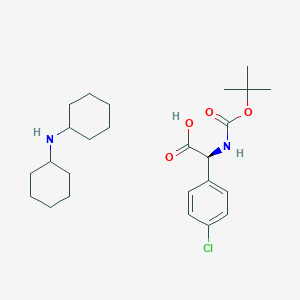
![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(trifluoroacetyl)amino]propanoate](/img/structure/B6313778.png)

![methyl 2-[[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,3,3-trifluoro-2-(methanesulfonamido)propanoate](/img/structure/B6313783.png)
